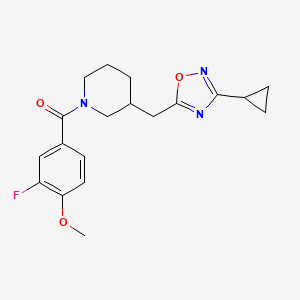![molecular formula C18H15BrN4O2 B2616297 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 1788773-51-2](/img/structure/B2616297.png)
2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-bromo group and an ethyl chain linked to a furan and imidazo[1,2-b]pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Attachment of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a furan boronic acid with a halogenated imidazo[1,2-b]pyrazole intermediate.
Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Linking the ethyl chain: The ethyl chain is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the imidazo[1,2-b]pyrazole-furan intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The furan ring can be oxidized to form furanones, while the imidazo[1,2-b]pyrazole core can undergo reduction to form dihydro derivatives.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium catalysts: Used in Suzuki-Miyaura and Heck coupling reactions.
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
Substituted benzamides: Formed through nucleophilic substitution reactions.
Furanones: Formed through oxidation of the furan ring.
Dihydroimidazo[1,2-b]pyrazoles: Formed through reduction of the imidazo[1,2-b]pyrazole core.
Aplicaciones Científicas De Investigación
2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material science: It can be used in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The furan and imidazo[1,2-b]pyrazole moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
- 2-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
Uniqueness
2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to different biological activities and reactivity profiles, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-bromo-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c19-14-5-2-1-4-13(14)18(24)20-7-8-22-9-10-23-17(22)12-15(21-23)16-6-3-11-25-16/h1-6,9-12H,7-8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFOBGXKIBYOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2616214.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2616217.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2616219.png)

![4-Methyl-5-[2-(methylsulfanyl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2616226.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)

![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)
![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)

![2,5-difluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2616236.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2616237.png)
